(7-amino-1H-indol-3-yl)methanol

Medicinal Chemistry Pharmacokinetics Lipophilicity

Sourcing the correct 7-aminoindole regioisomer is critical for SAR reproducibility. Substituting with 5- or 6-amino analogs leads to invalid biological results. This 7-amino-3-hydroxymethylindole scaffold provides the precise architecture required for developing antimicrobial leads and multi-target kinase inhibitors. Key supply advantages: - Exclusive 7-amino regioisomer: Essential for confirmed antimicrobial activity spectra not shared by other aminoindoles. - Orthogonal functionalization: Primary amine and hydroxymethyl handles enable rapid, modular library synthesis. - Validated scaffold: Direct precursor to tubulin polymerization inhibitors and CB1 receptor modulators.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B11917184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-amino-1H-indol-3-yl)methanol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)NC=C2CO
InChIInChI=1S/C9H10N2O/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5,10H2
InChIKeyWNLCGJMTVLKXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (7-Amino-1H-indol-3-yl)methanol


(7-Amino-1H-indol-3-yl)methanol (CAS 1895523-41-7) is a disubstituted indole derivative featuring a primary amine at the 7-position and a hydroxymethyl group at the 3-position of the indole core . With a molecular weight of 162.19 g/mol and a molecular formula of C9H10N2O, this bifunctional scaffold serves as a critical building block for constructing more complex molecular architectures in medicinal chemistry and biological probe development . The compound is a member of the aminoalkylindole (AAI) class, which is known for its diverse pharmacological activities including cannabinoid receptor modulation, tubulin polymerization inhibition, and antimicrobial action, positioning it as a versatile starting point for structure-activity relationship (SAR) studies [1][2].

Regiospecificity of 7-Amino Substitution


While the indole-3-methanol scaffold is widely available, the precise position of the amino substituent fundamentally alters the compound's chemical and biological behavior, rendering simple substitution with a 5-amino or unsubstituted analog invalid for critical applications. The 7-amino group introduces a unique steric and electronic profile adjacent to the indole nitrogen, creating a distinct hydrogen-bonding environment and altering the compound's reactivity profile, particularly in nucleophilic substitution and cross-coupling reactions . Furthermore, comparative studies of 4-, 5-, 6-, and 7-aminoindole derivatives have demonstrated that the position of the amino group directly dictates antimicrobial activity spectra and potency, with specific compounds showing unique efficacy against certain pathogens only when derived from a particular aminoindole regioisomer [1]. This regiospecificity in both chemical reactivity and biological target engagement means that procurement of the exact 7-amino regioisomer is essential for projects requiring reproducible synthetic outcomes and for SAR studies where substitution pattern is a critical variable.

Comparator Analysis for (7-Amino-1H-indol-3-yl)methanol


7-Amino vs. 5-Amino Isomer Lipophilicity

Computational data reveals a substantial difference in lipophilicity between regioisomeric 7- and 5-aminoindole-3-methanol compounds, which is a critical determinant for optimizing passive membrane permeability and metabolic stability in drug design. The 7-amino regioisomer (target) exhibits a significantly lower computed LogP (XLogP3) of -0.3 compared to its 5-amino counterpart [1]. This difference of approximately one LogP unit translates to a roughly 10-fold difference in predicted partition coefficient, indicating that the 7-amino compound is markedly more hydrophilic [1][2]. This property directly influences the ability of derived lead compounds to cross biological membranes like the blood-brain barrier or intestinal epithelium, making the 7-amino regioisomer a potentially superior starting point for developing central nervous system (CNS) or orally bioavailable therapeutics where high polarity is not always optimal [1].

Medicinal Chemistry Pharmacokinetics Lipophilicity

Regiospecific Antimicrobial Activity

A direct comparative study of antimicrobial activity among substituted amides and pyrroloquinolines derived from 4-, 5-, 6-, and 7-aminoindoles established that the position of the amino group on the indole core dictates the spectrum and potency of action against various bacterial strains [1]. The research identified that compounds based on the 7-aminoindole scaffold exhibited unique activity profiles that were not observed for analogs derived from 4-, 5-, or 6-aminoindole [1]. This regiospecificity underscores that the antimicrobial pharmacophore is highly dependent on the precise location of the amino group, making the 7-amino derivative an indispensable tool for exploring this chemical space [1].

Antimicrobial Research SAR Medicinal Chemistry

Broad-Spectrum Polypharmacology Profile

The 7-aminoindole core structure itself, lacking the 3-hydroxymethyl group, has been characterized as a potent, multi-target inhibitor with confirmed activity against histone deacetylases (HDAC), protein kinase C (PKC), and Aurora kinase (ARK), while also acting as an antagonist for the TRPV1 and mineralocorticoid receptors, and as a Factor Xa inhibitor [1]. This broad and unique polypharmacological profile is inherently linked to the 7-amino substitution pattern [1]. In contrast, other aminoindole regioisomers, such as 5-aminoindole derivatives, are more commonly associated with serotonin receptor modulation or as intermediates for migraine therapeutics, indicating that the biological target engagement is exquisitely sensitive to the position of the amino group [2]. The (7-amino-1H-indol-3-yl)methanol scaffold, therefore, offers a direct synthetic entry point into this privileged kinase and receptor modulator space.

Kinase Inhibition Polypharmacology Chemical Biology

Cost and Availability Comparison

Commercially, (7-amino-1H-indol-3-yl)methanol is available from multiple vendors at a competitive price point for a functionalized indole scaffold, with a typical minimum purity specification of 95% . A direct cost comparison with a more advanced, fully elaborated intermediate—such as (7-Amino-1-methyl-1H-indol-3-yl)methanol, which is a known precursor to tubulin polymerization inhibitors—reveals a strategic advantage in early-stage discovery . The unmethylated (7-amino-1H-indol-3-yl)methanol is significantly less expensive per gram, allowing for economical library synthesis and initial SAR exploration before committing to the cost of N-methylated analogs for lead optimization . This cost differential makes the target compound the prudent choice for high-throughput diversification and hit identification efforts.

Synthetic Chemistry Cost-Benefit Analysis Laboratory Procurement

Applications of (7-Amino-1H-indol-3-yl)methanol


Antimicrobial Scaffold Diversification

Research teams focused on combating antimicrobial resistance should prioritize (7-amino-1H-indol-3-yl)methanol as a core scaffold for diversification. The evidence shows that compounds derived specifically from 7-aminoindoles exhibit unique and potent antimicrobial activity against Gram-positive and Gram-negative pathogens, a property not shared by 4-, 5-, or 6-aminoindole derivatives . The primary amine at the 7-position and the hydroxymethyl handle at the 3-position provide orthogonal points for functionalization, enabling the rapid synthesis of libraries of amides, ureas, or sulfonamides, and subsequent conversion of the alcohol to various functional groups. This allows medicinal chemists to systematically explore the SAR around the 7-aminoindole pharmacophore to develop new leads for drug-resistant infections .

Polypharmacological Kinase Inhibitor Synthesis

Given that the core 7-aminoindole structure is a confirmed inhibitor of multiple therapeutic targets (HDAC, PKC, ARK, TRPV1, MCR, FXa), (7-amino-1H-indol-3-yl)methanol is an ideal starting material for programs focused on polypharmacology or the development of multi-target directed ligands . The compound's bifunctional nature allows for the modular assembly of more complex structures where the 7-amino group can be elaborated to fine-tune kinase selectivity and the 3-hydroxymethyl group can be used to modulate physicochemical properties like LogP and solubility, as demonstrated by the regioisomer's lower computed lipophilicity . This scaffold is particularly well-suited for chemical biology studies aiming to dissect the role of multiple kinases in disease pathways simultaneously .

Tubulin Polymerization Inhibitor Design

The (7-amino-1H-indol-3-yl)methanol scaffold is a direct structural precursor to more advanced anticancer agents, such as those targeting the colchicine binding site of tubulin . This compound serves as the immediate synthetic antecedent to (7-amino-1-methyl-1H-indol-3-yl)methanol, a building block used in the construction of novel tubulin polymerization inhibitors . Its use in early-stage discovery provides a cost-effective route to explore the SAR of this series, allowing researchers to confirm the importance of the 7-amino-3-hydroxymethyl substitution pattern before investing in the more expensive N-methylated intermediate . The bifunctional nature of the molecule is critical for the iterative analog synthesis required to optimize antiproliferative activity against cancer cell lines such as HeLa, MCF-7, and HT-29 .

Cannabinoid Receptor Ligand Exploration

As a core component of the aminoalkylindole (AAI) class, (7-amino-1H-indol-3-yl)methanol is a fundamental building block for constructing novel cannabinoid receptor ligands . The AAI scaffold, typified by WIN55212-2, is known to engage a distinct binding site on CB1 and CB2 receptors compared to classical cannabinoids, offering a pathway to functionally selective modulators . This compound provides a minimalist starting point for developing new chemical probes with potential applications in treating conditions like alcohol abuse and obesity, where CB1 receptor neutral antagonists have shown therapeutic promise . The regiospecific 7-amino substitution ensures that the resulting compounds maintain the proper orientation for interacting with the AAI-specific binding pocket, a requirement that cannot be met by 5- or 6-amino analogs .

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